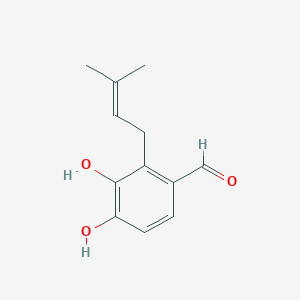
3,4-Dihydroxy-2-(3-methylbut-2-enyl)benzaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,4-Dihydroxy-2-(3-methylbut-2-enyl)benzaldehyde, also known as DMBA, is a natural compound found in various plants. It is a member of the class of compounds known as phenylpropanoids. DMBA has been studied for its potential applications in various scientific fields, including medicine, agriculture, and biotechnology. In
科学的研究の応用
3,4-Dihydroxy-2-(3-methylbut-2-enyl)benzaldehyde has been studied for its potential applications in various scientific fields, including medicine, agriculture, and biotechnology. In medicine, 3,4-Dihydroxy-2-(3-methylbut-2-enyl)benzaldehyde has been shown to have anti-inflammatory, antioxidant, and anticancer properties. It has also been studied for its potential use as a natural preservative in food and cosmetics. In agriculture, 3,4-Dihydroxy-2-(3-methylbut-2-enyl)benzaldehyde has been shown to have insecticidal and antifungal properties. It has also been studied for its potential use as a plant growth regulator. In biotechnology, 3,4-Dihydroxy-2-(3-methylbut-2-enyl)benzaldehyde has been studied for its potential use in the synthesis of various chemicals and materials.
作用機序
3,4-Dihydroxy-2-(3-methylbut-2-enyl)benzaldehyde exerts its effects through various mechanisms, including scavenging of reactive oxygen species, inhibition of inflammatory pathways, and modulation of cell signaling pathways. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
生化学的および生理学的効果
3,4-Dihydroxy-2-(3-methylbut-2-enyl)benzaldehyde has been shown to have various biochemical and physiological effects. It has been shown to reduce inflammation and oxidative stress, which are implicated in various diseases, including cancer, cardiovascular disease, and neurodegenerative diseases. It has also been shown to induce apoptosis in cancer cells, which may make it a potential therapeutic agent for cancer.
実験室実験の利点と制限
3,4-Dihydroxy-2-(3-methylbut-2-enyl)benzaldehyde has several advantages for lab experiments, including its natural origin, low toxicity, and versatility in various scientific fields. However, its low solubility in water and limited availability may be limitations for some experiments.
将来の方向性
There are several future directions for research on 3,4-Dihydroxy-2-(3-methylbut-2-enyl)benzaldehyde. One potential direction is the development of 3,4-Dihydroxy-2-(3-methylbut-2-enyl)benzaldehyde-based therapeutics for various diseases, including cancer and neurodegenerative diseases. Another potential direction is the use of 3,4-Dihydroxy-2-(3-methylbut-2-enyl)benzaldehyde as a natural preservative in food and cosmetics. Additionally, further research is needed to understand the mechanisms of action of 3,4-Dihydroxy-2-(3-methylbut-2-enyl)benzaldehyde and its potential applications in agriculture and biotechnology.
In conclusion, 3,4-Dihydroxy-2-(3-methylbut-2-enyl)benzaldehyde is a natural compound with potential applications in various scientific fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been explored in this paper. Further research is needed to fully understand the potential of 3,4-Dihydroxy-2-(3-methylbut-2-enyl)benzaldehyde in various scientific fields.
合成法
3,4-Dihydroxy-2-(3-methylbut-2-enyl)benzaldehyde can be synthesized through various methods, including extraction from natural sources and chemical synthesis. One common method of synthesis involves the use of vanillin and isoeugenol as starting materials. The reaction is catalyzed by an enzyme called vanillin synthase, which converts the starting materials into 3,4-Dihydroxy-2-(3-methylbut-2-enyl)benzaldehyde.
特性
CAS番号 |
157027-24-2 |
|---|---|
製品名 |
3,4-Dihydroxy-2-(3-methylbut-2-enyl)benzaldehyde |
分子式 |
C12H14O3 |
分子量 |
206.24 g/mol |
IUPAC名 |
3,4-dihydroxy-2-(3-methylbut-2-enyl)benzaldehyde |
InChI |
InChI=1S/C12H14O3/c1-8(2)3-5-10-9(7-13)4-6-11(14)12(10)15/h3-4,6-7,14-15H,5H2,1-2H3 |
InChIキー |
ZKLYMLFAUVXDNW-UHFFFAOYSA-N |
SMILES |
CC(=CCC1=C(C=CC(=C1O)O)C=O)C |
正規SMILES |
CC(=CCC1=C(C=CC(=C1O)O)C=O)C |
同義語 |
Benzaldehyde, 3,4-dihydroxy-2-(3-methyl-2-butenyl)- (9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



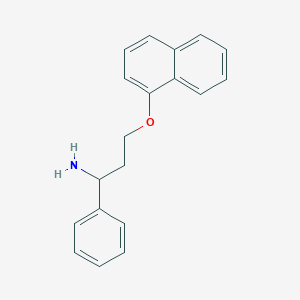
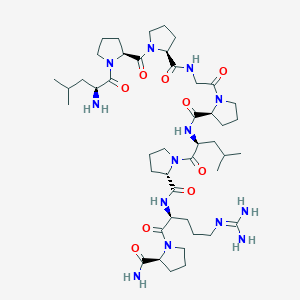
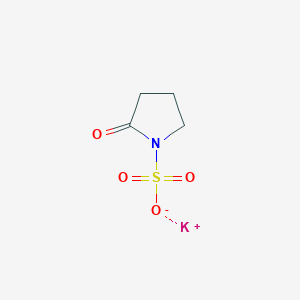

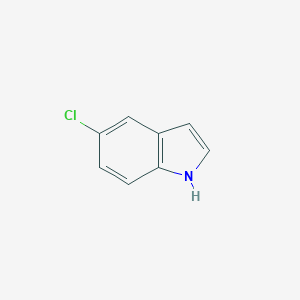
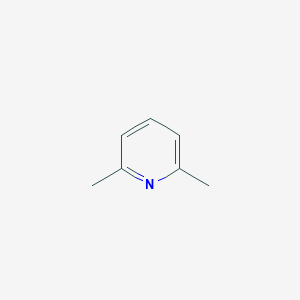
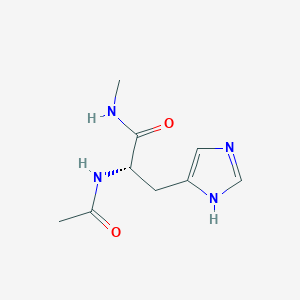
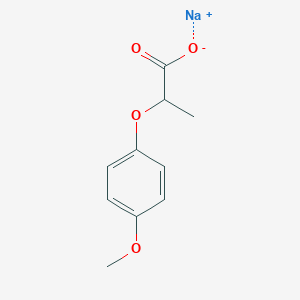
![[(1S,2S)-2-(hydroxymethyl)-3,3-dimethoxycyclobutyl]methanol](/img/structure/B142127.png)
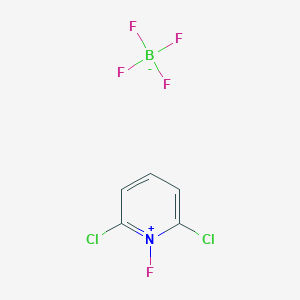

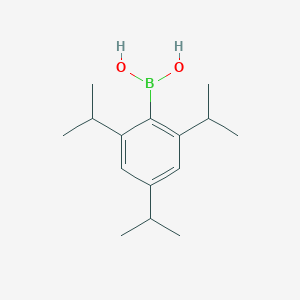
![(3Z)-3-[(4-phenylphenyl)methylidene]thiochromen-4-one](/img/structure/B142133.png)
